N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a carboxamide group, which is a functional group derived from carboxylic acid and amine.
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O2S/c1-22(2,3)16-8-6-15(7-9-16)20(25)23-17-10-12-18(13-11-17)24-21(26)19-5-4-14-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
QSTMJMVZBDHJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of 4-(4-tert-butylbenzamido)aniline with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-TERT-BUTYLBENZAMIDO)PHENYL)-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE: This compound has a furan ring instead of a thiophene ring.
tert-Butyl 2-(substituted benzamido)phenylcarbamate: These derivatives have a carbamate group instead of a carboxamide group.
Uniqueness
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring and a carboxamide group, which imparts specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
